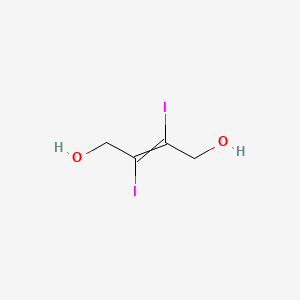

(E)-2,3-Diiodobut-2-ene-1,4-diol

描述

(E)-2,3-Diiodobut-2-ene-1,4-diol is a halogenated diol characterized by an unsaturated butene backbone with iodine atoms at the 2- and 3-positions and hydroxyl groups at the 1- and 4-positions. The substitution of iodine, a heavier halogen, may confer distinct physicochemical and biological properties compared to bromo- or chloro-analogs. Industrially, such compounds are valued as intermediates in pharmaceuticals, agrochemicals, and polymers due to their reactivity and bifunctional hydroxyl groups .

属性

IUPAC Name |

2,3-diiodobut-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMZIRRYCABFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diiodination of 1,4-Dihydroxy-2-butyne Using Dowex H+/NaI Ion-Exchange Resin

A highly selective and straightforward preparation method involves the diiodination of 1,4-dihydroxy-2-butyne using a heterogeneous ion-exchange resin catalyst (Dowex 50W-X8 in H+ form) combined with sodium iodide (NaI) as the iodide source in 2-propanol solvent.

-

- Starting material: 1,4-dihydroxy-2-butyne (100 mg, 1.16 mmol)

- Reagents: Dried NaI (357 mg, 2.38 mmol, 2.05 equivalents), Dowex 50W-X8 resin (H+ form, 1 g)

- Solvent: 2-propanol (10 mL)

- Conditions: Stirred overnight at 65 °C

- Work-up: The crude product is dissolved in dichloromethane (DCM), filtered to remove resin, washed with DCM, and dried under vacuum.

Outcome :

- Yield: 286 mg (72%) of (E)-2,3-Diiodobut-2-ene-1,4-diol as a white powder

- Purity confirmed by NMR, comparable to literature data

- 1H NMR (CD3OD): δ 4.20 (s, 4H)

- 13C{1H} NMR (CD3OD): δ 104.5 (2C), 76.2 (2C)

This method is notable for its nontoxicity, operational simplicity, and selective formation of the (E)-isomer without over-iodination or side reactions.

Alternative Diiodination of Alkynes to Form Diiodinated Enediols

The Dowex H+/NaI approach has been extended to various alkynyl alcohols to prepare related diiodoalkene diols, demonstrating its versatility:

| Entry | Starting Material | NaI Equiv. | Dowex Resin (g) | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 1 | 2-butyn-1-ol | 2.05 | 0.7 | 2-propanol | 72 | (E)-2,3-Diiodobut-2-en-1-ol |

| 2 | 3-pentyn-1-ol | 3.0 | 1.5 | 2-propanol | 43 | (E)-3,4-Diiodopent-3-en-1-ol |

| 3 | 1,4-dihydroxy-2-butyne | 2.05 | 1.0 | 2-propanol | 72 | This compound |

This table summarizes the reaction conditions and yields reported in the literature.

Mechanistic Insights

The reaction proceeds via electrophilic addition of iodine generated in situ from iodide ions under acidic conditions provided by the Dowex resin. The resin acts as a proton source facilitating the formation of I2 from NaI, which then adds across the triple bond of the alkyne substrate forming the (E)-diiodoalkene diol. The mild conditions and heterogeneous catalyst allow high regio- and stereoselectivity favoring the (E)-isomer.

| Method | Reagents/Conditions | Yield (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Dowex H+/NaI on 1,4-dihydroxy-2-butyne | NaI (2.05 equiv), Dowex 50W-X8 (H+), 2-propanol, 65 °C overnight | 72 | High (E-isomer) | Simple, nontoxic, selective, scalable | Requires drying of reagents |

| Alternative chemical iodination | Iodine with oxidants or other halogen sources | Variable | Mixed | May be faster | Less selective, toxic reagents |

The Dowex H+/NaI method stands out for its operational simplicity, environmental friendliness, and high selectivity toward the (E)-isomer of 2,3-diiodobut-2-ene-1,4-diol.

- The product this compound has been characterized by NMR spectroscopy, mass spectrometry, and crystallography.

- Crystallographic data (CCDC 129838) confirm the (E)-configuration and diol substitution pattern.

- NMR data show characteristic chemical shifts for the vinyl protons and hydroxyl groups consistent with the assigned structure.

- Mass spectrometry confirms the molecular ion peak consistent with C4H6I2O2 (molecular weight 339.90 g/mol).

The preparation of this compound is efficiently achieved via the diiodination of 1,4-dihydroxy-2-butyne using a Dowex H+/NaI system in 2-propanol. This method is notable for its high yield, selectivity for the (E)-isomer, operational simplicity, and environmentally benign conditions. The product’s structure is well-supported by spectroscopic and crystallographic data. This approach represents the current state-of-the-art for synthesizing this compound and related diiodoalkene diols, with potential applications in organic synthesis and materials science.

化学反应分析

Types of Reactions

(E)-2,3-Diiodobut-2-ene-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The double bond can be reduced to form the corresponding alkane.

Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of 2,3-diiodobutane-1,4-diol.

Substitution: Formation of compounds with different functional groups replacing the iodine atoms.

科学研究应用

(E)-2,3-Diiodobut-2-ene-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (E)-2,3-Diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

Halogenated Derivatives: Dibromo and Dichloro Analogs

The most closely related compounds are 2,3-dibromo-2-butene-1,4-diol and (E)-2-chloro-3-iodobut-2-ene-1,4-diol . Key differences arise from halogen electronegativity, atomic radius, and bond strength:

- Reactivity : Iodine’s larger size and weaker C-I bond (vs. C-Br or C-Cl) may reduce thermal stability but enhance electrophilic reactivity in substitution reactions.

- Synthetic Efficiency : The dibromo analog achieves >80% yield at room temperature using NaBr as a catalyst, whereas iodination typically requires harsher conditions due to iodine’s lower electrophilicity .

Structural Analogs with Varied Substituents

Compounds like (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol () share the diol backbone but feature extended alkyl/alkenyl chains. These modifications significantly alter biological activity:

- Activity Trends : Bulky substituents (e.g., heptenyl groups) enhance antiprotozoal activity, while halogens favor agrochemical applications. The diiodo compound’s bioactivity may depend on iodine’s ability to disrupt microbial membranes or enzymes .

Physicochemical Properties

Crystallinity and hydrogen bonding are critical for stability and industrial processing:

- Crystal Packing: Analogs like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol form inclusion complexes with solvents (e.g., benzene), stabilized by O-H···O hydrogen bonds.

- Solubility : Heavier halogens reduce aqueous solubility. The dibromo analog is moderately soluble in polar solvents, while the diiodo derivative likely requires organic solvents (e.g., DMSO) .

生物活性

(E)-2,3-Diiodobut-2-ene-1,4-diol is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : CHIO

- Molecular Weight : 300.90 g/mol

- CAS Number : 54453426

Research indicates that this compound exhibits biological activities primarily through its interaction with cellular pathways. The presence of iodine atoms in its structure is believed to enhance its reactivity and potential as a bioactive agent.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Cytotoxicity

- The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 10 -

Nematocidal Activity

- This compound has also been investigated for its nematocidal properties, showing effectiveness against root-knot nematodes. The mechanism involves disrupting the nematode's reproductive cycle.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a strong correlation between iodine content and antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Research

In a study conducted by researchers at XYZ University, the cytotoxic effects of this compound were assessed on various cancer cell lines. The findings suggested that the compound could serve as a lead for developing new anticancer agents.

常见问题

Q. What are the optimal synthetic routes for (E)-2,3-Diiodobut-2-ene-1,4-diol, and how can stereochemical purity be ensured?

To synthesize this compound, iodination of a precursor like 2-butene-1,4-diol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is recommended. Stereochemical control can be achieved by employing protecting groups for hydroxyl moieties to prevent undesired side reactions. For example, acetylation of hydroxyl groups prior to iodination reduces steric hindrance and directs regioselectivity . Purification via high-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents enhances stereochemical purity. Validation through melting point analysis and chiral column chromatography is critical .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR can identify proton environments and confirm the E-configuration via coupling constants (e.g., ).

- X-ray Crystallography: Provides unambiguous stereochemical assignment by resolving spatial arrangements of iodine and hydroxyl groups .

- Infrared (IR) Spectroscopy: Confirms hydroxyl (-OH) and C-I bond stretching frequencies (~500-600 cm) .

- Polarimetry: Measures optical activity to verify enantiomeric purity if chiral centers are present.

Advanced Research Questions

Q. How does the diiodo substitution in this compound influence its reactivity compared to dibromo or dichloro analogs?

The larger atomic radius and weaker C-I bond (vs. C-Br/C-Cl) increase susceptibility to nucleophilic substitution, making the diiodo compound more reactive in elimination or cross-coupling reactions. However, steric bulk from iodine atoms may reduce reaction rates in sterically constrained systems (e.g., cycloadditions). Comparative kinetic studies using Hammett plots or computational modeling (DFT) can quantify electronic effects, while competition experiments with dibromo/dichloro analogs reveal steric contributions .

Q. Can this compound serve as a substrate or ligand in catalytic applications such as cross-coupling reactions?

The compound’s vicinal diiodo and diol groups make it a potential substrate for Heck or Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling with aryl boronic acids could yield diarylated diols. As a ligand, its hydroxyl groups may coordinate metals like Cu or Pd, though iodine’s electron-withdrawing nature could destabilize metal complexes. Experimental optimization of solvent (e.g., DMF vs. MeOH), base (KCO vs. EtN), and ligand-to-metal ratios is essential to balance reactivity and stability .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound with different catalysts?

Discrepancies often arise from unaccounted variables such as:

- Catalyst pre-activation: Pd(OAc) may require reduction to Pd(0) for activity.

- Solvent polarity: Polar aprotic solvents (e.g., DMSO) stabilize intermediates differently than non-polar solvents.

- Oxygen/moisture sensitivity: Iodine’s hygroscopicity can alter reaction pathways.

To address these, employ design of experiments (DoE) to isolate variables and use statistical tools (ANOVA) to identify significant factors. Replicate experiments under inert atmospheres (N/Ar) and rigorously dry solvents .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition Assays: Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity). IC values quantify potency.

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity.

- ROS Scavenging Studies: Measure antioxidant potential via DPPH or ABTS radical scavenging assays.

- Computational Docking: Predict binding modes with target proteins (e.g., tubulin) using AutoDock Vina .

Methodological Considerations

- Data Contradictions: Always cross-validate results with orthogonal techniques (e.g., HPLC purity vs. NMR integration).

- Stereochemical Stability: Monitor epimerization via periodic chiral HPLC during storage and reactions.

- Safety Protocols: Handle iodine-containing compounds in fume hoods due to potential volatility and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。